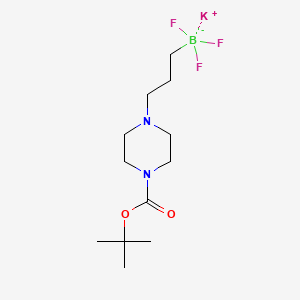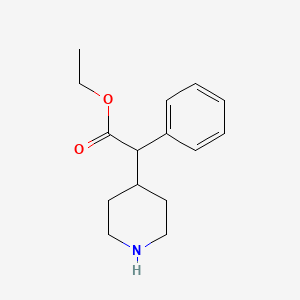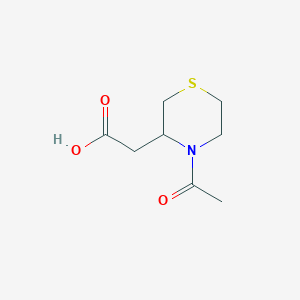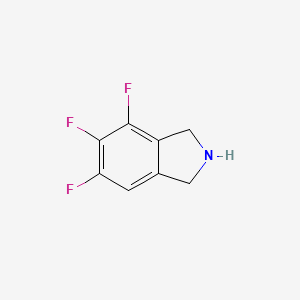
4,5,6-Trifluoroisoindoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,5,6-Trifluoroisoindoline is a fluorinated derivative of isoindoline, a heterocyclic compound
Métodos De Preparación
Synthetic Routes and Reaction Conditions: One common method is the trifluoromethylation of isoindoline derivatives using reagents such as trifluoromethyl iodide (CF3I) in the presence of a catalyst like platinum (II) complexes under visible light . Another approach involves the use of trifluoromethyl sulfonate (CF3SO2Na) under metal-free conditions, which selectively introduces the trifluoromethyl group to the desired position .
Industrial Production Methods: Industrial production of 4,5,6-Trifluoroisoindoline may involve large-scale synthesis using similar methods but optimized for higher yields and cost-effectiveness. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions: 4,5,6-Trifluoroisoindoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into less oxidized forms.
Substitution: The trifluoromethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield trifluoroisoindoline oxides, while substitution reactions can produce a variety of functionalized derivatives.
Aplicaciones Científicas De Investigación
4,5,6-Trifluoroisoindoline has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex fluorinated compounds.
Biology: The compound’s unique properties make it useful in studying biological systems and developing bioactive molecules.
Medicine: Fluorinated compounds often exhibit enhanced biological activity and stability, making this compound a potential candidate for drug development.
Mecanismo De Acción
The mechanism by which 4,5,6-Trifluoroisoindoline exerts its effects involves interactions with molecular targets and pathways. The trifluoromethyl groups enhance the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic regions of proteins and other biomolecules. This can lead to alterations in protein function and signaling pathways, contributing to its biological activity .
Comparación Con Compuestos Similares
5-Fluoroisoindoline: A fluorinated isoindoline with a single fluorine atom.
4-Chloro-5,6,7-trifluoroisoindoline: A compound with both chlorine and fluorine substituents.
Uniqueness: 4,5,6-Trifluoroisoindoline is unique due to the specific positioning of the trifluoromethyl groups, which imparts distinct chemical and physical properties. Compared to other fluorinated isoindolines, it may exhibit different reactivity and biological activity, making it a valuable compound for various applications .
Propiedades
Fórmula molecular |
C8H6F3N |
|---|---|
Peso molecular |
173.13 g/mol |
Nombre IUPAC |
4,5,6-trifluoro-2,3-dihydro-1H-isoindole |
InChI |
InChI=1S/C8H6F3N/c9-6-1-4-2-12-3-5(4)7(10)8(6)11/h1,12H,2-3H2 |
Clave InChI |
HNYXQXFSANHSJL-UHFFFAOYSA-N |
SMILES canónico |
C1C2=CC(=C(C(=C2CN1)F)F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


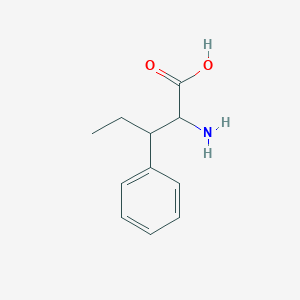
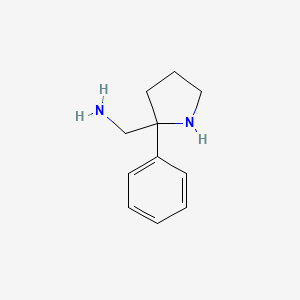
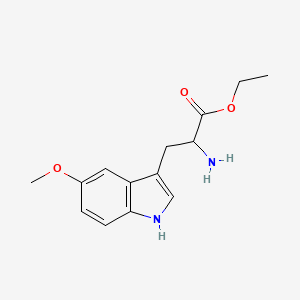
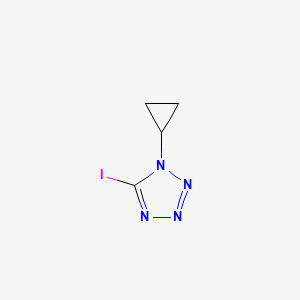
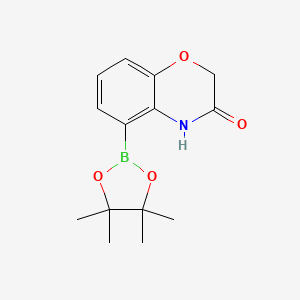
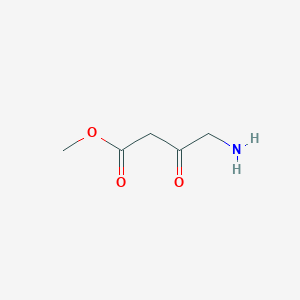

![3-bromo-5H,6H,7H,8H-imidazo[1,5-a]pyrazine dihydrochloride](/img/structure/B13500743.png)
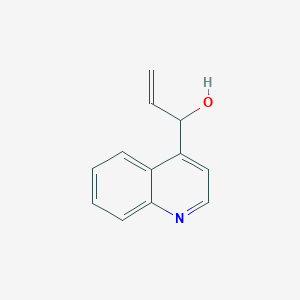
![rac-(1R,4S,5S)-4-(3-methylphenyl)-2-oxabicyclo[2.1.1]hexane-5-carboxylic acid](/img/structure/B13500756.png)
![2-[1-(Methylamino)cyclopropyl]phenol](/img/structure/B13500783.png)
